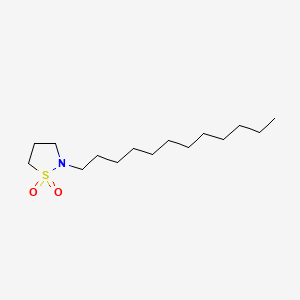
Isothiazolidine, 2-dodecyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolidine, 2-dodecyl-, 1,1-dioxide typically involves the cyclization of thioacrylamides or dithiopropionamides . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process. For instance, the use of DMSO (dimethyl sulfoxide) as a solvent is common due to its ability to dissolve a wide range of compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Isothiazolidine, 2-dodecyl-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Isothiazolidine, 2-dodecyl-, 1,1-dioxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of isothiazolidine, 2-dodecyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell lysis and death . In the context of antidiabetic applications, the compound inhibits cryptochrome, a protein involved in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isothiazolidine, 1,1-dioxide: A related compound with similar chemical properties but different applications.
Tetrahydro-2H-1,2-thiazine, 1,1-dioxide: Another compound in the same family, known for its use as a P2X7 receptor modulator.
Uniqueness
Isothiazolidine, 2-dodecyl-, 1,1-dioxide stands out due to its long dodecyl chain, which imparts unique hydrophobic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial and antifungal agents .
Eigenschaften
CAS-Nummer |
73825-53-3 |
|---|---|
Molekularformel |
C15H31NO2S |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
2-dodecyl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C15H31NO2S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-19(16,17)18/h2-15H2,1H3 |
InChI-Schlüssel |
AVZYWXGGHXVRJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN1CCCS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




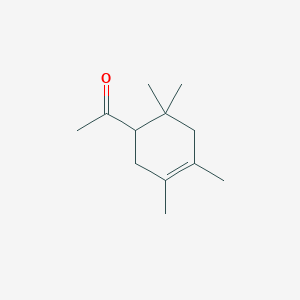


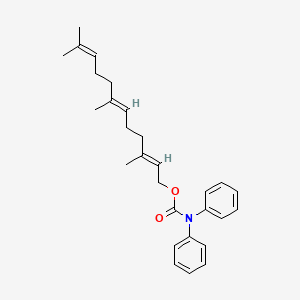
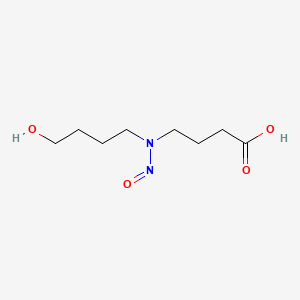
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
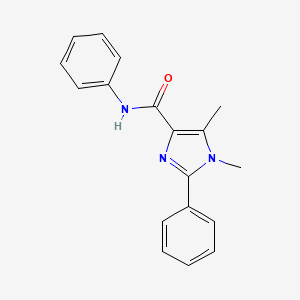

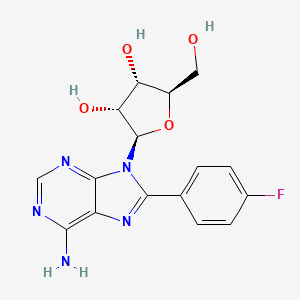
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
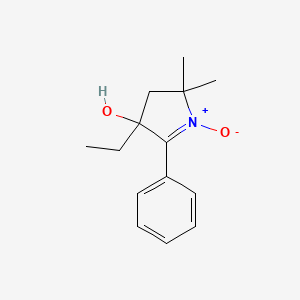
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
